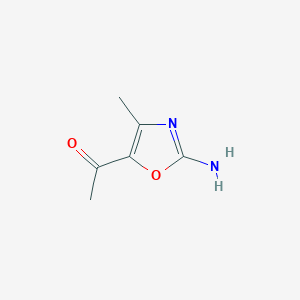

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone

Overview

Description

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone, also known as AMOE, is an organic compound with a molecular formula of C5H8N2O2. It is a white crystalline powder that is soluble in water and ethanol. AMOE has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. In particular, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.

Biochemical and Physiological Effects:

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and antitumor properties, it has been reported to have anti-inflammatory and analgesic effects. Studies have also shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can affect neurotransmitter levels in the brain, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under various conditions. It has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are also some limitations to using 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects on humans are not yet known, which limits its potential for use in clinical trials.

Future Directions

There are several future directions for research on 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone. One area of focus could be on its potential as an antitumor agent. Further studies could investigate its mechanism of action and its efficacy in different types of cancer. Another area of research could be on its effects on the central nervous system. Studies could investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone as a drug delivery system, as its low toxicity and stability make it a promising candidate for this application.

Scientific Research Applications

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. In addition, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

CAS RN |

191399-17-4 |

|---|---|

Product Name |

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone |

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) |

InChI Key |

SBPLNUCGSRCYMT-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)N)C(=O)C |

Canonical SMILES |

CC1=C(OC(=N1)N)C(=O)C |

synonyms |

Ethanone, 1-(2-amino-4-methyl-5-oxazolyl)- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)